1-[(3-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine
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Overview
Description
1-[(3-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 3-chlorophenylmethyl group and a 3-methoxyphenyl group, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of protecting groups to ensure the desired product is obtained in good yields .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired product but often include controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways within biological systems. This compound may act on neurotransmitter receptors, enzymes, or other cellular components to exert its effects. For example, it may modulate the activity of serotonin receptors, leading to changes in neurotransmitter levels and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research related to serotonin receptors.
1-(4-Chlorophenyl)piperazine: Similar in structure but with a different substitution pattern, leading to distinct biological activities.
1-(4-Bromophenyl)piperazine: Another piperazine derivative with unique properties and applications in research.
Uniqueness
1-[(3-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of a 3-chlorophenylmethyl group and a 3-methoxyphenyl group makes it a valuable compound for exploring new therapeutic applications and chemical transformations .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-7-3-6-17(13-18)21-10-8-20(9-11-21)14-15-4-2-5-16(19)12-15/h2-7,12-13H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPMWQLNNLFNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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